molecular formula C13H21BN2O4 B12968628 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12968628
M. Wt: 280.13 g/mol
InChI Key: BWTDCZMZWIJTLI-UHFFFAOYSA-N
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Description

1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a dioxane and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the dioxane group: This step might involve the reaction of the pyrazole with a suitable dioxane derivative under specific conditions.

    Attachment of the dioxaborolane group: This can be done using a boronic acid or ester in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole oxide, while reduction could produce a dihydropyrazole derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: can be compared with other pyrazole derivatives that have different substituents.

    Dioxaborolane derivatives: Compounds with similar boron-containing groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with both dioxane and dioxaborolane groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H21BN2O4

Molecular Weight

280.13 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-6-16(15-10)11-9-17-7-8-18-11/h5-6,11H,7-9H2,1-4H3

InChI Key

BWTDCZMZWIJTLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3COCCO3

Origin of Product

United States

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